2-(2,2-Dimethoxyethyl)benzaldehyde
Description
2-(2,2-Dimethoxyethyl)benzaldehyde is an aromatic aldehyde derivative featuring a dimethoxyethyl substituent at the ortho position of the benzaldehyde ring. This compound is structurally characterized by its aldehyde functional group and the acetal-protected ethylene glycol side chain, which confers unique reactivity and stability. It is primarily utilized in pharmaceutical synthesis, such as in the preparation of intermediates for praziquantel (an antihelminthic drug), as evidenced by its role in forming 2-[(2,2-dimethoxyethyl)benzyl amino]-N-phenethylacetamide during multi-step reactions . The dimethoxyethyl group acts as a masked carbonyl, enabling controlled release of aldehydes under acidic conditions, which is critical for regioselective transformations in organic synthesis .
Properties
CAS No. |
112396-12-0 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(2,2-dimethoxyethyl)benzaldehyde |
InChI |
InChI=1S/C11H14O3/c1-13-11(14-2)7-9-5-3-4-6-10(9)8-12/h3-6,8,11H,7H2,1-2H3 |
InChI Key |
ZKTPVOMHZNFPPA-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1=CC=CC=C1C=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Benzaldehyde Derivatives
Electronic and Steric Considerations
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethoxyethyl group in 2-(2,2-Dimethoxyethyl)benzaldehyde donates electrons via methoxy oxygen, stabilizing intermediates in nucleophilic additions. In contrast, 2-(diphenylphosphino)benzaldehyde’s phosphino group enhances metal coordination but reduces electrophilicity at the aldehyde .
- Steric Effects : Methyl or ethyl substituents (e.g., 3,4-dimethylbenzaldehyde) introduce steric bulk, reducing accessibility to the aldehyde group. The dimethoxyethyl side chain balances steric bulk with flexibility, enabling regioselective reactions .
Stability and Functionalization
- Acetal Protection : The dimethoxyethyl group in this compound prevents premature oxidation or nucleophilic attack, unlike unprotected aldehydes like 4-ethylbenzaldehyde, which are prone to side reactions .
- Hydrolytic Sensitivity: Under acidic conditions, the dimethoxyethyl group hydrolyzes to release glycoaldehyde, a feature absent in non-acetalated derivatives like 3-(2-ethoxyethoxy)benzaldehyde .
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